molecular formula C16H13N3O2 B471527 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 193887-94-4

2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B471527
CAS RN: 193887-94-4
M. Wt: 279.29g/mol
InChI Key: RFKSFJCEGGRWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of “this compound” has been reported . The compound has a monoclinic crystal structure with space group P 2 1 / n .

Scientific Research Applications

  • Biomedical Applications : This compound is synthesized through a novel ‘on-solvent’ multicomponent reaction, showing potential for various biomedical applications (Elinson et al., 2018).

  • Corrosion Inhibition : It has been studied for its effectiveness in inhibiting copper corrosion in nitric acid solutions, acting as a mixed-type inhibitor (Eldesoky et al., 2019).

  • Photovoltaic Properties : Derivatives of this compound have been used in the fabrication of organic-inorganic photodiode, exhibiting photovoltaic properties under illumination (Zeyada et al., 2016).

  • Optical and Structural Analysis : The structural and optical properties of certain derivatives have been studied, revealing applications in thin films with specific optical characteristics (Zeyada et al., 2016).

  • Synthesis of Fused Pyridine Derivatives : It is used in synthesizing a new series of pyridine and fused pyridine derivatives, which can have diverse applications (Al-Issa, 2012).

  • Quantum Chemical Studies : Its novel derivatives have been characterized for nonlinear optical behavior and chemical reactivity (Fatma et al., 2015).

  • Crystal Structure Analysis : X-ray crystallography has been used to determine the structure of related compounds, helping in understanding their chemical properties (Ganapathy et al., 2015).

  • Antimycobacterial Evaluation : Some derivatives have shown promising results in in vitro activity against Mycobacterium tuberculosis and multi-drug resistant tuberculosis (Kumar et al., 2007).

  • Antitubercular and Antimicrobial Activity : The compound has been used in synthesizing derivatives that exhibit significant antitubercular and antimicrobial activities (Kamdar et al., 2011).

  • Dielectric Properties : Studies on the dielectric properties of its derivatives have revealed potential applications in electronics (Zeyada et al., 2016).

Future Directions

Future research could focus on elucidating the synthesis, mechanism of action, and physical and chemical properties of “2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile”. Additionally, studies could investigate the potential applications of this compound in various fields .

properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-9-7-12-14(16(20)19-9)13(10-5-3-2-4-6-10)11(8-17)15(18)21-12/h2-7,13H,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKSFJCEGGRWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 4
2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 5
2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.